7-(4-chlorophenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
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Overview
Description
7-(4-chlorophenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings. This compound is of significant interest due to its potential pharmacological activities and its role as a synthetic intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one typically involves the reaction of 4-amino-5-mercapto-3-methyl-1,2,4-triazole with 4-chlorobenzoyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorophenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazole or thiadiazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted triazolo-thiadiazines.
Scientific Research Applications
7-(4-chlorophenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one has been extensively studied for its scientific research applications, including:
Chemistry: As a synthetic intermediate in the preparation of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolo-thiadiazines and triazolo-triazines, such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine
- 1,2,4-triazolo[4,3-b][1,2,4]triazine
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazine
Uniqueness
7-(4-chlorophenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is unique due to its specific substitution pattern and the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with biological targets, making it a valuable candidate for drug development and other applications .
Properties
Molecular Formula |
C12H8ClN3OS |
---|---|
Molecular Weight |
277.73 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one |
InChI |
InChI=1S/C12H8ClN3OS/c1-7-14-15-12-16(7)11(17)6-10(18-12)8-2-4-9(13)5-3-8/h2-6H,1H3 |
InChI Key |
VDTQQLUHZFSIIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C(=O)C=C(S2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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